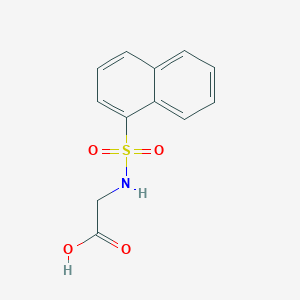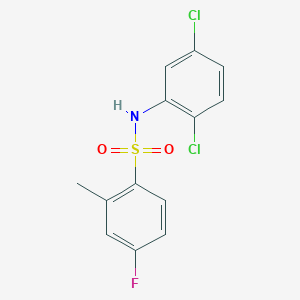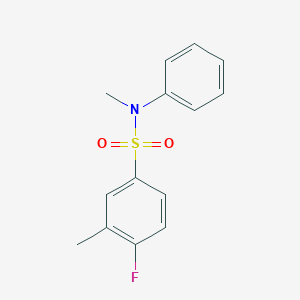![molecular formula C24H23NO5S B280905 Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)
Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the inhibition of enzyme activity through binding to the ATP-binding site. This leads to the disruption of the enzyme's catalytic activity, resulting in the inhibition of cellular processes that depend on the activity of the enzyme.
Biochemical and Physiological Effects:
Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, the compound has been shown to exhibit anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One of the major advantages of using methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a valuable tool for studying cellular processes that depend on the activity of these enzymes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. These include the development of more potent analogs of the compound, the exploration of its potential as a therapeutic agent for the treatment of various diseases, and the investigation of its potential as a tool for studying the role of specific enzymes in cellular processes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
合成法
Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can be synthesized using a multi-step reaction sequence. The synthesis involves the condensation of 2-tert-butyl-5-nitronaphthalene-1-sulfonic acid with 3-bromo-2-furan-1-carboxylic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with methyl chloroformate to yield the final product.
科学的研究の応用
Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3 beta (GSK-3β). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis, making them attractive targets for drug development.
特性
分子式 |
C24H23NO5S |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
methyl 5-(benzenesulfonamido)-2-tert-butylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H23NO5S/c1-24(2,3)22-20(23(26)29-4)18-14-19(16-12-8-9-13-17(16)21(18)30-22)25-31(27,28)15-10-6-5-7-11-15/h5-14,25H,1-4H3 |
InChIキー |
QQEWXKAUYPXZKX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC |
正規SMILES |
CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280823.png)
![Ethyl 5-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280825.png)
![Ethyl 5-{butyryl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280826.png)


![Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)
![Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)

![3-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280840.png)
![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)


![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)